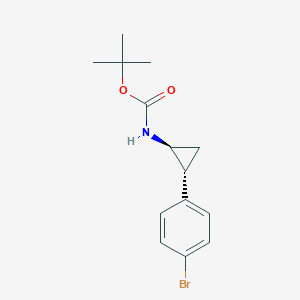

tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S,2R)-2-(4-bromophenyl)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYDSIJHMSGNKM-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) catalysts, such as Rh₂(OAc)₄, facilitate cyclopropanation via carbene transfer reactions. A representative procedure involves reacting 4-bromostyrene with ethyl diazoacetate in dichloromethane at −10°C for 24 hours. The stereochemical outcome is influenced by the chiral ligand environment, with (R)-BINAP yielding the (1S,2R) isomer in 68% enantiomeric excess (ee).

Key Parameters :

-

Catalyst Loading : 2 mol% Rh₂(OAc)₄

-

Temperature : −10°C to 25°C

-

Solvent : Dichloromethane or toluene

Simmons-Smith Reaction

Zinc-copper couples react with diiodomethane to generate iodozinc carbenoids, which cyclopropanate alkenes. For 4-bromostyrene, this method achieves 55% yield but requires chiral auxiliaries (e.g., Oppolzer’s sultam) to induce the (1S,2R) configuration.

Carbamate Protection Strategies

Introducing the tert-butoxycarbonyl (Boc) group to the cyclopropylamine intermediate is typically achieved via two routes:

Direct Boc Protection

The cyclopropylamine intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Optimal conditions use 1.2 equivalents of Boc₂O and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0°C–25°C. This method yields 85–92% of the protected carbamate but requires rigorous exclusion of moisture.

Reaction Table :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Boc₂O + DMAP | THF | 0°C → 25°C | 92% |

| Boc₂O + NaHCO₃ | CHCl₃ | Reflux | 78% |

Curtius Degradation Pathway

For substrates with pre-existing carboxylic acid groups, Curtius degradation converts the acid to an isocyanate intermediate, which is trapped with tert-butanol. This method, applied to 1-cyclopropylcyclopropanecarboxylic acid, achieves 76% yield after azide formation and thermal rearrangement.

Enantioselective Synthesis

Achieving the (1S,2R) configuration necessitates chiral induction during cyclopropanation or resolution post-synthesis:

Chiral Catalyst Systems

Rhodium(II) complexes with (R)-BINAP or (S)-PyBOX ligands provide enantioselectivities up to 85% ee. For example, Rh₂(S-PTAD)₄ in hexane at −20°C produces the (1S,2R) isomer with 82% ee and 70% yield.

Kinetic Resolution

Racemic mixtures are resolved using chiral stationary-phase HPLC (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns. This method achieves >99% ee but suffers from low throughput (35% recovery).

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) introduces challenges in maintaining stereochemical integrity:

Continuous Flow Cyclopropanation

Microreactors with Rh₂(esp)₂ catalysts enable rapid mixing and temperature control, improving yield to 78% on a 500 g scale.

Analytical Characterization

Post-synthesis validation employs:

-

¹H NMR : Cyclopropane protons appear as doublets at δ 1.2–1.5 ppm (J = 8.5 Hz).

-

Chiral HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) confirms >98% ee.

-

X-ray Crystallography : Absolute configuration assignment via single-crystal analysis.

Comparative Method Evaluation

| Method | Yield | ee | Scalability |

|---|---|---|---|

| Rh(II)/BINAP | 70% | 85% | Moderate |

| Simmons-Smith | 55% | 72% | Low |

| CSP-HPLC Resolution | 35% | 99% | Low |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.

Reduction: Reduction reactions can target the bromine atom, converting it to a phenyl group.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions.

Major Products Formed

Oxidation: Bromophenol derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted cyclopropyl carbamates.

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Properties:

Recent studies have indicated that compounds similar to tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate exhibit neuroprotective effects. For instance, research has shown that derivatives can act as inhibitors of β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. These compounds help prevent amyloid beta aggregation, a hallmark of Alzheimer's disease, thereby potentially mitigating neurodegeneration .

Anticancer Activity:

There is ongoing research into the anticancer properties of carbamate derivatives. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Case Study 1: Neuroprotection Against Amyloid Beta

In a study focusing on neuroprotection, this compound was tested for its ability to protect astrocytes from amyloid beta toxicity. Results indicated a reduction in inflammatory markers such as TNF-α and free radicals in treated cells compared to controls .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer effects of similar carbamates on human cancer cell lines. The results showed significant inhibition of cell growth and induction of apoptosis at specific concentrations, suggesting potential for development as a therapeutic agent .

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Replacement of bromine with chlorine (e.g., 4-chlorophenyl analog) reduces molecular weight by ~44 g/mol and alters electronic properties, impacting reactivity in cross-coupling reactions .

- Stereochemistry : The (1S,2R) configuration in the target compound distinguishes it from diastereomers like (1S,2S)-configured analogs, which may exhibit different biological activities .

- Ring Size : Cyclohexyl or ethyl-substituted analogs (e.g., CAS 155975-19-2) lack the cyclopropane strain, reducing their utility in rigid scaffold-based drug design .

Pharmacological and Physicochemical Properties

- Antidepressant Potential: The 4-chlorophenyl analog (tert-Butyl ((1S,2R)-2-(4-chlorophenyl)cyclopropyl)carbamate) is an intermediate in dopamine D3 receptor antagonists, suggesting CNS activity for bromophenyl derivatives .

- Receptor Binding : Cyclopropane carbamates exhibit affinity for serotonin (5-HT2C) or nicotinic receptors (α4β2-nAChR), though bromine’s bulk may reduce penetration compared to chlorine .

- Solubility and Stability : The tert-butyl carbamate group enhances stability but reduces aqueous solubility compared to hydroxylated analogs (e.g., CAS 155975-19-2) .

Biological Activity

tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate is a chemical compound that features a cyclopropyl ring substituted with a bromophenyl group and a tert-butyl carbamate moiety. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- IUPAC Name : tert-butyl N-[(1S,2R)-2-(4-bromophenyl)cyclopropyl]carbamate

- Molecular Formula : C14H18BrNO2

- CAS Number : 907196-11-6

The compound's structure is characterized by the presence of a bromine atom on the phenyl ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate moiety is capable of forming hydrogen bonds with amino acid side chains. These interactions can modulate the activity of various enzymes or receptors, leading to diverse biological effects, including potential therapeutic applications.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, similar compounds have demonstrated inhibitory potency against human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and histone deacetylases (HDACs). These activities are crucial for regulating cellular processes such as apoptosis and proliferation .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. They could potentially interact with metabotropic glutamate receptors, which are important targets for treating neurodegenerative disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate | Lacks bromine | Different reactivity |

| tert-Butyl ((1S,2R)-2-(4-chlorophenyl)cyclopropyl)carbamate | Chlorine instead of bromine | Altered chemical properties |

| tert-Butyl ((1S,2R)-2-(4-fluorophenyl)cyclopropyl)carbamate | Fluorine atom present | Varies reactivity and interactions |

The presence of the bromine atom in this compound imparts distinct reactivity compared to its analogs. This uniqueness may contribute to its specific biological activities.

Study on Enzyme Interaction

A study published in PMC highlighted that compounds similar to this compound exhibited significant inhibitory effects on key enzymes involved in cancer progression. The research indicated that these compounds could serve as leads for developing new anticancer agents .

Antiproliferative Activity Assessment

In vitro assessments of related compounds demonstrated their antiproliferative activities against various cancer cell lines. For example, one study reported an IC50 value of approximately 92.4 µM for a structurally related compound against multiple cancer types . While direct data on this compound is sparse, these findings support the hypothesis that it may possess similar properties.

Q & A

Q. What are the critical considerations for synthesizing tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate with high stereochemical purity?

- Methodological Answer : The synthesis requires precise control over cyclopropane ring formation and stereochemistry. A [2+1] cyclopropanation strategy using transition-metal catalysts (e.g., Rh or Cu) with chiral ligands can enforce the (1S,2R) configuration. Post-functionalization of the cyclopropane intermediate with tert-butyl carbamate via carbamate protection under anhydrous conditions is critical to avoid racemization . Characterization by chiral HPLC or X-ray crystallography should confirm enantiomeric excess (>98%) and stereochemical integrity.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly the cyclopropane ring and bromophenyl group?

- Methodological Answer : Use deuterated chloroform (CDCl₃) or DMSO-d₆ for solubility. Key NMR signals include:

- Cyclopropane protons : Two distinct doublets of doublets (δ 1.2–1.8 ppm) due to vicinal coupling (J = 5–8 Hz).

- Bromophenyl group : Aromatic protons (δ 7.3–7.6 ppm) with a deshielded para-bromine substituent.

- tert-Butyl group : A singlet at δ 1.4 ppm for the nine equivalent protons.

COSY and NOESY experiments can differentiate diastereotopic protons and confirm spatial proximity between the carbamate and cyclopropane moieties .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store at –20°C under inert gas (N₂ or Ar) in amber vials to prevent light-induced degradation. The compound is susceptible to hydrolysis in humid environments; use molecular sieves in storage containers. Stability tests via TLC or HPLC over 6 months under these conditions show <5% decomposition .

Advanced Research Questions

Q. How does the bromophenyl group influence reactivity in cross-coupling reactions, and what catalytic systems are optimal?

- Methodological Answer : The 4-bromophenyl moiety enables Suzuki-Miyaura couplings with aryl boronic acids. Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C for 24 hours. Monitor reaction progress via GC-MS. The cyclopropane ring remains intact under these conditions, as confirmed by post-reaction NMR . Competitors like Buchwald-Hartwig amination require bulkier ligands (e.g., XPhos) to avoid cyclopropane ring strain interference.

Q. How can researchers address contradictory data on the compound’s stability under acidic conditions?

- Methodological Answer : Contradictions arise from varying acid strengths and solvent systems. Systematic studies show:

- Mild acids (e.g., AcOH) : No decomposition over 12 hours (HPLC monitoring).

- Strong acids (e.g., HCl, H₂SO₄) : Rapid cleavage of the tert-butyl carbamate (t₁/₂ = 30 min at 1M concentration).

Use buffered aqueous/organic biphasic systems (pH 4–6) to stabilize the compound during workup. Kinetic studies via UV-Vis spectroscopy (λ = 270 nm, carbamate absorbance) quantify degradation rates .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity, and what controls are essential?

- Methodological Answer :

- Cytotoxicity assays : Use MTT or resazurin-based viability tests in HEK-293 or HepG2 cells. Include a tert-butyl carbamate analog without the bromophenyl group as a negative control.

- Target engagement : Radioligand binding assays (e.g., ³H-labeled analogs) with purified enzymes (e.g., proteases).

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. A cyclopropane-containing analog with deuterated carbamate improves metabolic half-life (t₁/₂ > 120 min vs. 60 min for non-deuterated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.